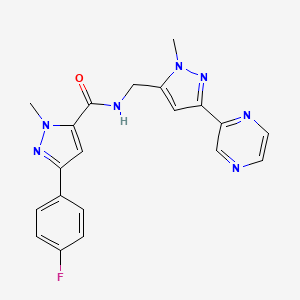

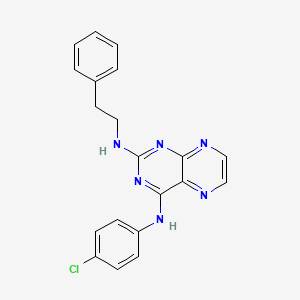

![molecular formula C18H22ClNO2 B2630886 Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 855849-89-7](/img/structure/B2630886.png)

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl compounds are often used in organic chemistry, particularly in protection reactions . The tert-butyl group (t-Bu) is a functional group in which three of the hydrogen atoms of a methyl group have been replaced by a tert-butyl group .

Synthesis Analysis

Piperidines, which are part of the compound you’re asking about, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They can be synthesized through various intra- and intermolecular reactions .

Molecular Structure Analysis

The tert-butyl group is often used as a probe for NMR studies of macromolecular complexes . It can be attached to large proteins or complexes and observed with high sensitivity if the group retains high mobility .

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of reactions. For example, they can be used in N-tert-butyloxycarbonylation of amines, a reaction that can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids .

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water . It tends to undergo hydrolysis to the corresponding tert-butyl alcohol .

Applications De Recherche Scientifique

Synthesis and Derivation of Novel Compounds : A study by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate. This compound is significant for further selective derivation on its azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

X-ray Crystallography and Molecular Packing : Another study by Didierjean et al. (2004) used X-ray studies to reveal the structure of related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. Their research shows how these compounds exhibit molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).

Intermediate in Biologically Active Compounds : In a 2016 study, Kong et al. synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

Role in Synthesis of Small Molecule Anticancer Drugs : Zhang et al. (2018) highlighted the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. The synthesis process involved several steps, including nucleophilic substitution and oxidation, and resulted in a high yield (Zhang et al., 2018).

Mécanisme D'action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and its context. For example, in the N-tert-butyloxycarbonylation of amines, the ionic liquid catalyst is thought to activate di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .

Safety and Hazards

Orientations Futures

Indane-1,3-dione, a structure similar to the one you’re asking about, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s likely that research will continue to explore the potential applications of similar structures in various fields.

Propriétés

IUPAC Name |

tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCODHBUWEZUURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

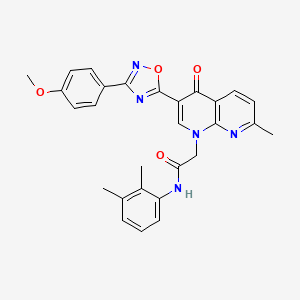

![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

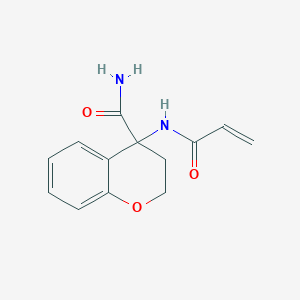

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

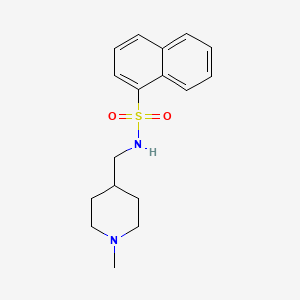

![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)

![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2630819.png)

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)